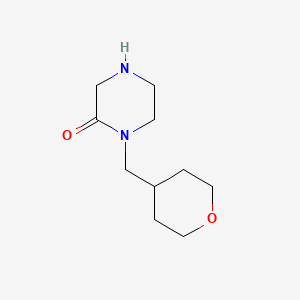
1-(3-Amino-4-tert-butylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-tert-butylphenyl)ethanone is an organic compound characterized by an amino group attached to the benzene ring, which also contains a tert-butyl group at the 4-position and an ethanone (ketone) group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-tert-butylphenyl)ethanone can be synthesized through several methods, including:
Bromination and Amination: Starting with 4-tert-butylphenol, bromination at the 3-position followed by amination can yield the desired compound.
Friedel-Crafts Acylation: Acylation of 3-aminotoluene with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can produce the target molecule.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Amino-4-tert-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(3-nitro-4-tert-butylphenyl)ethanone.
Reduction: The ketone group can be reduced to an alcohol, yielding 1-(3-amino-4-tert-butylphenyl)ethanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and various alkyl halides for alkylation.
Major Products Formed:
Nitration: Formation of 1-(3-nitro-4-tert-butylphenyl)ethanone.
Reduction: Production of 1-(3-amino-4-tert-butylphenyl)ethanol.
Alkylation: Introduction of alkyl groups at different positions on the benzene ring.
科学的研究の応用
1-(3-Amino-4-tert-butylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Employed in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
作用機序
1-(3-Amino-4-tert-butylphenyl)ethanone is structurally similar to other compounds such as 1-(3-aminophenyl)ethanone and 1-(4-tert-butylphenyl)ethanone. its unique combination of amino, tert-butyl, and ketone groups imparts distinct chemical properties and reactivity. This compound stands out due to its enhanced stability and potential for diverse chemical transformations.
類似化合物との比較
1-(3-aminophenyl)ethanone
1-(4-tert-butylphenyl)ethanone
4-tert-butylphenol
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
1-(3-amino-4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-8(14)9-5-6-10(11(13)7-9)12(2,3)4/h5-7H,13H2,1-4H3 |
InChIキー |
BKYHMPASNBMUNB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-1,3-thiazole](/img/structure/B15355750.png)
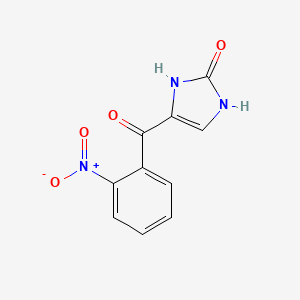
![[4-[(4-Methyl-3-nitrobenzoyl)amino]-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15355762.png)
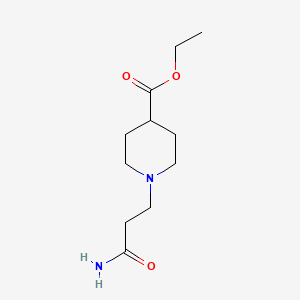
![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
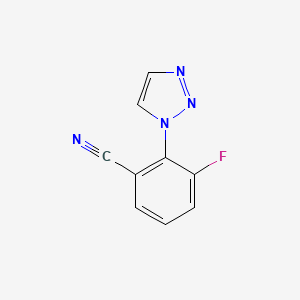
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
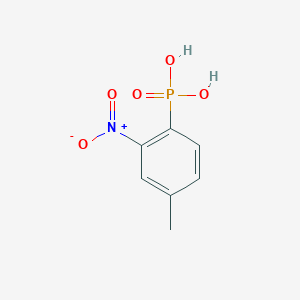
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)
